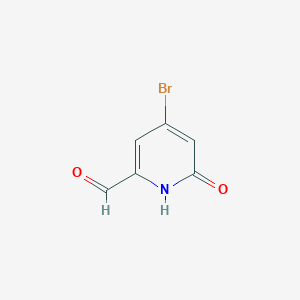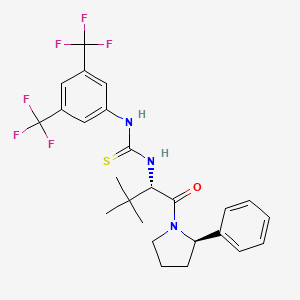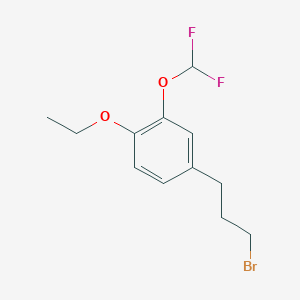
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable benzene derivative, followed by the introduction of the difluoromethoxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy and ethoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopropyl)-4-ethoxybenzene: Lacks the difluoromethoxy group, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-methoxy-4-ethoxybenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to different electronic properties.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-ethoxybenzene: Has a trifluoromethoxy group, which can significantly alter its chemical behavior compared to the difluoromethoxy analog.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H15BrF2O2 |
|---|---|
Molekulargewicht |
309.15 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-10-6-5-9(4-3-7-13)8-11(10)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
InChI-Schlüssel |
BFTLFOWIYRQTOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCCBr)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




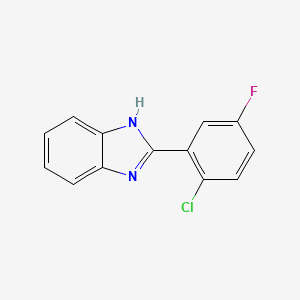



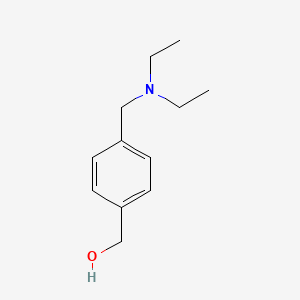
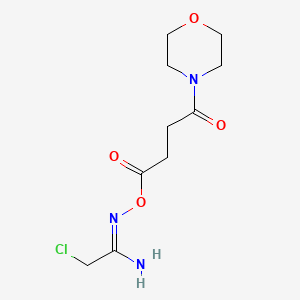
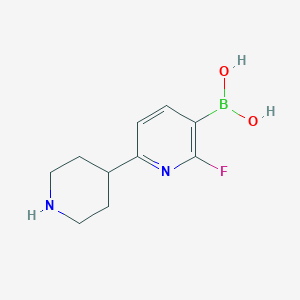

![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
